2-(3-Fluoroazetidin-1-yl)ethan-1-ol

Medicinal Chemistry Physicochemical Properties Drug Discovery

2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS 1638364-08-5) is a fluorinated, saturated heterocyclic amine building block, comprising a 3-fluoroazetidine ring N-substituted with an ethanol group (C5H10FNO, MW 119.14). This structure positions it within the class of monofluorinated azetidines, which are valued in medicinal chemistry for modulating amine basicity and lipophilicity to optimize pharmacokinetic properties.

Molecular Formula C5H10FNO
Molecular Weight 119.139
CAS No. 1638364-08-5
Cat. No. B2687603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoroazetidin-1-yl)ethan-1-ol
CAS1638364-08-5
Molecular FormulaC5H10FNO
Molecular Weight119.139
Structural Identifiers
SMILESC1C(CN1CCO)F
InChIInChI=1S/C5H10FNO/c6-5-3-7(4-5)1-2-8/h5,8H,1-4H2
InChIKeyDKEYHHTYEWQUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS 1638364-08-5) Procurement Guide: Physicochemical Properties and Differentiation


2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS 1638364-08-5) is a fluorinated, saturated heterocyclic amine building block, comprising a 3-fluoroazetidine ring N-substituted with an ethanol group (C5H10FNO, MW 119.14). This structure positions it within the class of monofluorinated azetidines, which are valued in medicinal chemistry for modulating amine basicity and lipophilicity to optimize pharmacokinetic properties [1][2]. Its primary procurement value lies in its role as a synthetic intermediate, particularly in the development of selective estrogen receptor degraders (SERDs) and other bioactive molecules [3][4].

Why 2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS 1638364-08-5) Cannot Be Replaced by Non-Fluorinated Analogs


Simple substitution of 2-(3-fluoroazetidin-1-yl)ethan-1-ol with its non-fluorinated analog, 2-(azetidin-1-yl)ethanol (CAS 67896-18-8), or other similar amines is not a functionally equivalent procurement choice. The strategic introduction of a single fluorine atom at the C-3 position of the azetidine ring fundamentally alters the molecule's physicochemical profile. This substitution significantly reduces amine basicity (pKa decrease of ~2.5 units) [1][2], which directly impacts ionization state at physiological pH, and modulates lipophilicity (LogP increase) [3]. These changes are critical for controlling passive permeability, target binding, and metabolic stability in a drug discovery context. Consequently, a building block lacking this fluorine substitution will lead to different downstream properties, potentially derailing structure-activity relationship (SAR) studies or resulting in a final compound with suboptimal ADME characteristics [1][4].

Quantitative Differentiation Evidence for 2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS 1638364-08-5)


Significant Basicity Reduction (pKa) Compared to Non-Fluorinated Azetidine

The introduction of a fluorine atom at the C-3 position of the azetidine ring substantially lowers the basicity of the cyclic amine. A comprehensive study demonstrated that monofluorination at the C-3 position of azetidine results in a pKa decrease of 2.5 units for the first fluorine atom [1]. This directly impacts the ionization state at physiological pH, influencing factors such as passive membrane permeability and target engagement.

Medicinal Chemistry Physicochemical Properties Drug Discovery

Modulated Lipophilicity (LogP) Shift Versus Non-Fluorinated Azetidine

Fluorination of the azetidine ring modulates lipophilicity. The calculated LogP for 3-fluoroazetidine is 0.2565, which is a clear increase compared to the reported LogP of -0.20 for the parent azetidine [1]. This increase in lipophilicity can enhance passive membrane permeability, a key factor in drug absorption and distribution.

ADME Lipophilicity Physicochemical Properties

High Metabolic Stability Confirmed for Monofluorinated Azetidine Class

Systematic profiling of saturated heterocyclic amines indicates that monofluorinated azetidine derivatives possess high intrinsic metabolic stability. A study measuring intrinsic microsomal clearance (CLint) demonstrated high stability for a series of mono- and difluorinated compounds, with the notable exception of the 3,3-difluoroazetidine derivative [1]. This suggests that the mono-fluorinated 2-(3-fluoroazetidin-1-yl)ethan-1-ol scaffold is likely resistant to rapid oxidative metabolism, a common clearance pathway for amines.

Drug Metabolism Pharmacokinetics Microsomal Clearance

Demonstrated Utility as a Key Building Block in SERD Drug Discovery

The 3-fluoroazetidine moiety is a critical structural component in advanced selective estrogen receptor degrader (SERD) candidates, such as the development candidate GDC-0927, which incorporates a fluoromethyl azetidine side chain [1][2]. This demonstrates the value of this fluorinated azetidine scaffold in achieving potent receptor degradation (ER-α degradation efficacy = 97% in related compounds) and in vivo efficacy in tamoxifen-resistant breast cancer models [1]. The compound 2-(3-fluoroazetidin-1-yl)ethan-1-ol serves as a direct precursor or building block for such side chains [3].

Oncology Estrogen Receptor Degraders Medicinal Chemistry

Optimal Research and Development Scenarios for Procuring 2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS 1638364-08-5)


Medicinal Chemistry: Optimizing Amine Basicity and Permeability

Use 2-(3-fluoroazetidin-1-yl)ethan-1-ol as a building block when designing central nervous system (CNS) or orally bioavailable drugs that require a reduced amine basicity (lower pKa) to improve passive membrane permeability. This is a direct application of the 2.5-unit pKa decrease achieved by C-3 fluorination [1][2].

Drug Discovery: Enhancing Metabolic Stability

Employ this building block in lead optimization campaigns where oxidative metabolism by cytochrome P450 enzymes is a primary clearance concern. The high microsomal stability observed for the monofluorinated azetidine class indicates it can be a metabolically stable scaffold [3].

Synthetic Chemistry: Preparing Selective Estrogen Receptor Degraders (SERDs)

Procure 2-(3-fluoroazetidin-1-yl)ethan-1-ol specifically for the synthesis of novel SERDs and other oncology therapeutics. The 3-fluoroazetidine motif is a validated structural component in advanced SERD candidates like GDC-0927, known for potent ER-α degradation (up to 97% efficacy in related compounds) [4][5].

Process Chemistry: High-Yield N-Alkylation Reactions

Utilize this compound in N-alkylation reactions where higher isolated yields are required compared to the non-fluorinated azetidine analog. The presence of the fluorine atom has been shown to improve reaction performance in such transformations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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